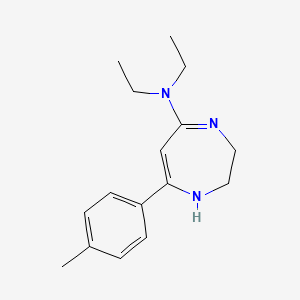
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine is a chemical compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a diazepine ring substituted with diethyl and 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine typically involves the following steps:
Formation of the Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through the reaction of a suitable amine with a diketone under acidic or basic conditions.
Substitution Reactions: The diazepine ring is then subjected to substitution reactions to introduce the diethyl and 4-methylphenyl groups. This can be done using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl or 4-methylphenyl groups are replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine: Similar structure but lacks the 4-methyl group.
N,N-Diethyl-7-(4-chlorophenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine: Similar structure with a chlorine substituent instead of a methyl group.
N,N-Diethyl-7-(4-bromophenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine: Similar structure with a bromine substituent instead of a methyl group.
Uniqueness
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Número CAS |
918884-75-0 |
|---|---|
Fórmula molecular |
C16H23N3 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
N,N-diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine |
InChI |
InChI=1S/C16H23N3/c1-4-19(5-2)16-12-15(17-10-11-18-16)14-8-6-13(3)7-9-14/h6-9,12,17H,4-5,10-11H2,1-3H3 |
Clave InChI |
JLYDTHJIPVXXIE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NCCNC(=C1)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


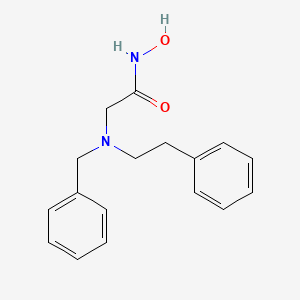
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
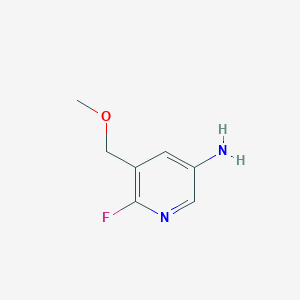
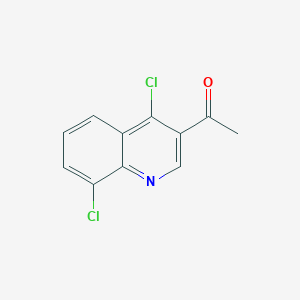
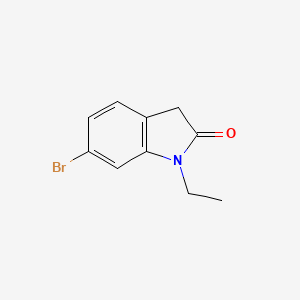
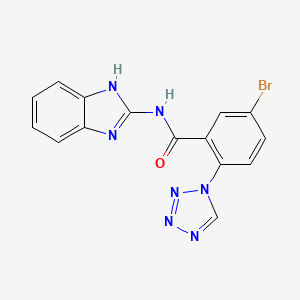
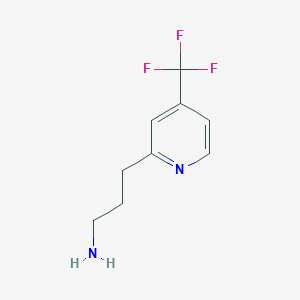
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)

![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)

